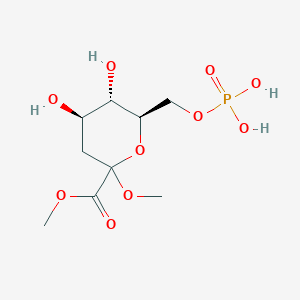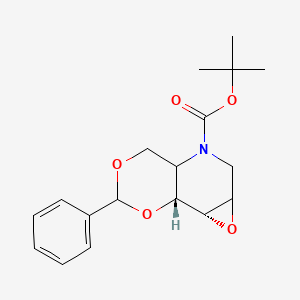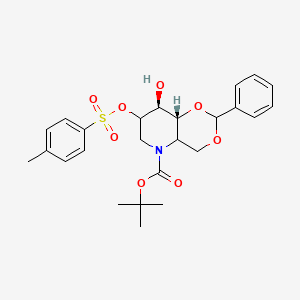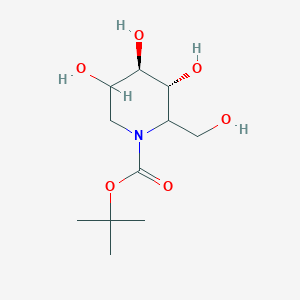
5'-Hydroxy-Thalidomid
Übersicht
Beschreibung
Synthesis Analysis
The enzymatic resolution has enabled the synthesis of both enantiomers of cis-5'-hydroxythalidomide, utilizing Pseudomonas stutzeri lipase TL for the kinetic resolution of a racemic substrate. This process demonstrates the compound's resistance to racemization and epimerization under physiological conditions (Yamamoto et al., 2008).
Molecular Structure Analysis
The molecular structure of cis,trans-5'-Hydroxythalidomide and its derivatives has been characterized using various spectroscopic and analytical techniques. These studies provide insights into the compound's configuration and its stability, particularly comparing to thalidomide at physiological pH (Yamamoto et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions of cis,trans-5'-Hydroxythalidomide has revealed its interaction and behavior under different conditions. For example, the compound's bioactivation and interaction with enzymes in humanized mice have been studied to assess its protein binding properties, shedding light on its biological transformations and potential interactions within biological systems (Yamazaki et al., 2016).
Wissenschaftliche Forschungsanwendungen
Teratogenitätsstudien
5'-Hydroxy-Thalidomid: wurde auf seine teratogenen Wirkungen untersucht, d. h. auf seine Fähigkeit, Entwicklungsanomalien zu verursachen. Forschungen haben gezeigt, dass diese Verbindung und ihr Stammmolekül Thalidomid Teratogenität durch den Abbau des Cereblon-Neosubstrats PLZF induzieren {svg_1}. Diese Anwendung ist entscheidend für das Verständnis der molekularen Mechanismen, die hinter medikamenteninduzierten Geburtsfehlern stehen, und für die Entwicklung sichererer Medikamente.
Immunmodulatorische Wirkungen
Die Verbindung zeigt einzigartige immunmodulatorische Wirkungen, die das klinische Interesse an ihrer Anwendung neu entfacht haben {svg_2}. Sie wird auf ihr Potenzial zur Modulation von Immunantworten untersucht, was bei der Behandlung von Autoimmunerkrankungen und in Organtransplantationsszenarien von Vorteil sein könnte.
Proteinabbauwege
This compound ist über den Ubiquitin-Ligase-Weg am Proteinabbau beteiligt {svg_3}. Diese Anwendung ist von Bedeutung für die Erforschung der Proteinhomöostase und die Entwicklung neuer Therapien, die auf Proteinabbaumechanismen bei verschiedenen Krankheiten abzielen.
Pharmakologische Wirkung von IMiDs
Die strukturellen Grundlagen der IMiD-Selektivität (Immunmodulatorische Medikamente), die durch this compound entsteht, werden untersucht, um unser Verständnis der pharmazeutischen Wirkung von IMiDs zu vertiefen {svg_4}. Diese Forschung könnte zur Entwicklung selektiverer und wirksamerer Therapeutika führen.
Analyse des Stoffwechselwegs
Es wurden Studien durchgeführt, um Assays für die Metaboliten von Thalidomid, einschließlich this compound, zu entwickeln, um ihre Bildung in vitro und in vivo beim Menschen zu untersuchen {svg_5}. Diese Anwendung ist wichtig für die Forschung zur Arzneimittelverstoffwechselung und für die Optimierung der Dosierung und Sicherheit von Arzneimitteln.
Neosubstratspezifität in der Arzneimittelentwicklung
Die Forschung darüber, wie this compound die Substratspezifität von Cereblon, einem Bestandteil des E3-Ubiquitin-Ligase-Komplexes, beeinflusst, ist im Gange {svg_6}. Erkenntnisse aus dieser Anwendung könnten die Entwicklung neuer Medikamente mit gezielter Neosubstratspezifität informieren und so die therapeutischen Ergebnisse verbessern.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
cis,trans-5’-Hydroxythalidomide is formed through the biotransformation of thalidomide by cytochrome P-450 (CYP). The human liver microsomes with higher CYP2C19 activity form more metabolites than those with lower CYP2C19 activity . This metabolite interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
cis,trans-5’-Hydroxythalidomide, like thalidomide, may exert immunomodulatory effects as well as antiangiogenic effects . It is suggested that this metabolite could inactivate NF-B by interacting with a factor upstream of IB phosphorylation , influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thalidomide requires microsomal CYP-catalyzed biotransformation for its pharmacological activity . It is plausible that cis,trans-5’-Hydroxythalidomide exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that thalidomide and its metabolites are formed by non-enzymatic hydrolysis and enzyme-mediated hydroxylation
Dosage Effects in Animal Models
It is known that thalidomide is hydroxylated extensively by CYP2C6 as well as the sex-specific enzyme CYP2C11 in rats
Metabolic Pathways
cis,trans-5’-Hydroxythalidomide is involved in the metabolic pathways of thalidomide, which is biotransformed into 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide by liver microsomes . The polymorphic enzyme CYP2C19 is responsible for 5- and 5’-hydroxylation of thalidomide in humans .
Eigenschaften
IUPAC Name |
2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOWVWIVBSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432240 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis,trans-5'-Hydroxythalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
222991-42-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How is 5'-hydroxy thalidomide formed in the body?
A: 5'-hydroxy thalidomide is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified 5'-hydroxy thalidomide in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.
Q2: What analytical methods are used to detect and quantify 5'-hydroxy thalidomide?
A: Researchers employed a sensitive and validated LC-MS/MS method to measure 5'-hydroxy thalidomide concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of 5'-hydroxy thalidomide within a specific concentration range. []
Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to 5'-hydroxy thalidomide?
A: While the provided research doesn't directly compare the formation of 5'-hydroxy thalidomide from both thalidomide enantiomers, one study indicates that 5'-hydroxy thalidomide was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






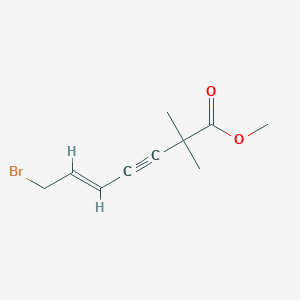
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
